molecular formula C9H8N2S B1517988 6-Aminoquinoline-2-thiol CAS No. 1154583-22-8

6-Aminoquinoline-2-thiol

Cat. No. B1517988
M. Wt: 176.24 g/mol
InChI Key: LSPSNNWBTCTDJR-UHFFFAOYSA-N
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Description

6-Aminoquinoline-2-thiol, also known as 6-Amino-2-mercaptoquinoline or Chrysoquinone, is an organic chemical compound. It belongs to the class of aminothiophenols and has a molecular formula of C9H8N2S .


Synthesis Analysis

A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline . The synthesis of quinoline derivatives has been achieved via expeditious synthetic approaches, including microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .


Molecular Structure Analysis

The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline were explored .


Chemical Reactions Analysis

6-Aminoquinoline has been used as a reagent to derivatize amino acids (AAs) into their aminoquinolyl carbamate (AQC) analogs . It has also been used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .


Physical And Chemical Properties Analysis

6-Aminoquinoline has properties such as chemical reactivity, thermal stability, electron transfer, and emission capacities . It is a liquid with a strong odor, which is sparingly miscible with cold water, but completely miscible with hot water .

Scientific Research Applications

Analytical Chemistry Applications

  • Thiol Detection and Quantification: A study by Kand et al. (2012) introduced a chromenoquinoline-based fluorescent off-on thiol probe for bioimaging, demonstrating its utility in cell permeability and live cell imaging of thiols. This highlights the potential of aminoquinoline derivatives in analytical chemistry for the detection and quantification of biological thiols, which are crucial in various physiological processes and disease states (Kand et al., 2012).

Bioorganic and Medicinal Chemistry

  • Antifungal Activity: Xu et al. (2007) synthesized novel S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives and evaluated their antifungal activities. Certain compounds exhibited significant inhibitory effects against a range of fungi, demonstrating the potential of aminoquinoline derivatives in developing antifungal agents (Xu et al., 2007).
  • Thiol Sensing for Biological Applications: Further expanding on the work by Kand et al., chromenoquinoline-based thiol probes have been developed with varying positions of the maleimide moiety to control fluorescent Off-On characteristics. These probes selectively target thiol-containing amino acids, showcasing the role of aminoquinoline derivatives in bioimaging and thiol sensing (Kand et al., 2013).

Organocatalysis and Synthetic Chemistry

  • Organocatalytic SNAr Reactions: Rattanangkool et al. (2017) demonstrated the use of a nonhazardous photocatalyst under visible light to facilitate the direct amination of heterocyclic thiols. This method provides an efficient approach to synthesize 2-aminobenzoxazole and 4-aminoquinazoline derivatives, indicating the versatility of aminoquinoline frameworks in synthetic chemistry applications (Rattanangkool et al., 2017).

Future Directions

Quinoline and its functionalized derivatives have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The estimated values indicate that 6-aminoquinoline can be considered a desirable molecule for further studies of the nonlinear optical (NLO) applications .

properties

IUPAC Name

6-amino-1H-quinoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPSNNWBTCTDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=S)N2)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminoquinoline-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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